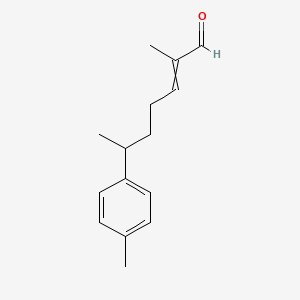
2-Methyl-6-(4-methylphenyl)hept-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylphenyl)hept-2-enal is an organic compound with the molecular formula C₁₅H₂₀O It is a member of the bisabolane family and is known for its distinct structure, which includes a heptenal backbone with methyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)hept-2-enal typically involves the aldol condensation of 4-methylbenzaldehyde with 2-methyl-1-heptanal. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include:
- Temperature: 0-5°C
- Solvent: Ethanol or methanol
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylphenyl)hept-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: 2-Methyl-6-(4-methylphenyl)heptanoic acid
Reduction: 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)hept-2-enal has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)hept-2-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further undergo various transformations, affecting biological pathways. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity to certain receptors.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol: The reduced form of the aldehyde.
2-Methyl-6-(4-methylphenyl)heptanoic acid: The oxidized form of the aldehyde.
2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol: An isomer with a hydroxyl group at a different position.
Uniqueness
2-Methyl-6-(4-methylphenyl)hept-2-enal is unique due to its specific substitution pattern and the presence of both an aromatic ring and an α,β-unsaturated aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
18744-24-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)hept-2-enal |
InChI |
InChI=1S/C15H20O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-11,14H,4,6H2,1-3H3 |
InChI Key |
QCINNYOCRHJODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


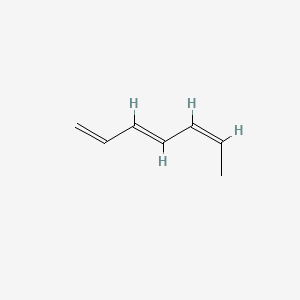
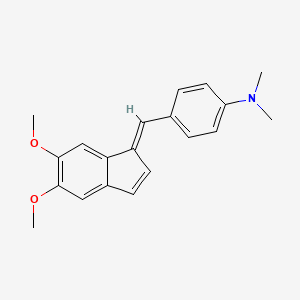
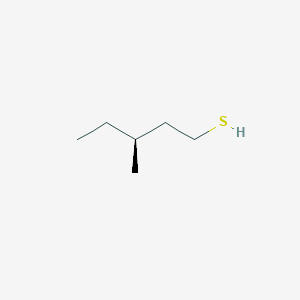
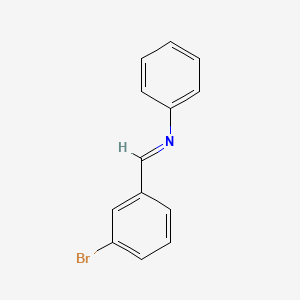
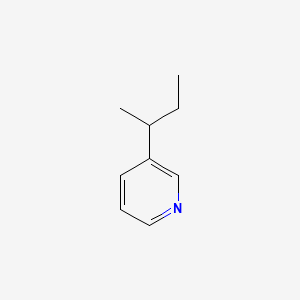
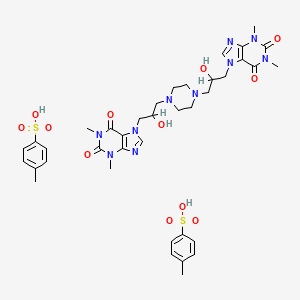

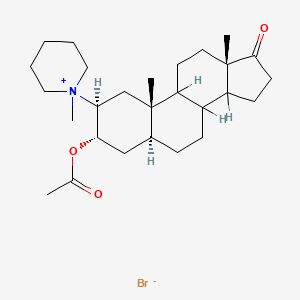
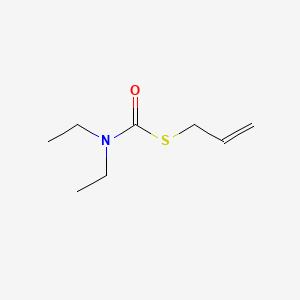
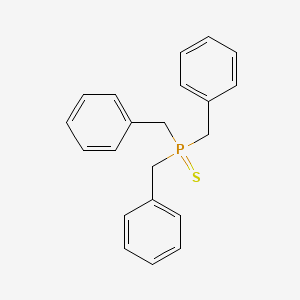


![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

